molecular formula C14H12ClN3O2S B5720948 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide

Cat. No.: B5720948
M. Wt: 321.8 g/mol
InChI Key: KJKBIAARPFFFJB-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide is a thiourea derivative known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloropyridine ring and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridine-2-amine . The reaction conditions include maintaining the reaction mixture at a specific temperature and stirring for a defined period to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form chelates with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its thiourea moiety can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide is unique due to its methoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiourea derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-20-11-4-2-3-9(7-11)13(19)18-14(21)17-12-6-5-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKBIAARPFFFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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